3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine
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Overview
Description
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. One common method is the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol . This intermediate can then undergo further reactions to introduce the difluoromethyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by amination. These processes require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of the target compound.
Chloroxylenol: Another chlorinated phenol with similar antimicrobial properties.
4-Chloro-3-methylphenyl isocyanate: Used in the synthesis of various urea derivatives.
Uniqueness
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14ClF2N |
---|---|
Molecular Weight |
233.68 g/mol |
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H14ClF2N/c1-7-5-8(3-4-9(7)12)6-11(2,15)10(13)14/h3-5,10H,6,15H2,1-2H3 |
InChI Key |
GMBWJEDECSFLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C(F)F)N)Cl |
Origin of Product |
United States |
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